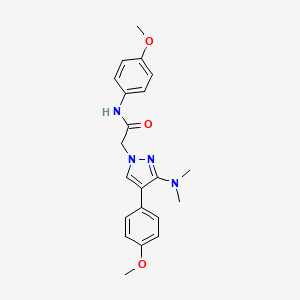

2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Description

The compound 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide (CAS 1286697-02-6, molecular formula: C₂₁H₂₄N₄O₃, molar mass: 380.44 g/mol) features a pyrazole core substituted at the 3-position with a dimethylamino group (-N(CH₃)₂) and at the 4-position with a 4-methoxyphenyl moiety. The acetamide group (-NHCOCH₃) is attached to a second 4-methoxyphenyl ring via the pyrazole’s N-1 position. This structural configuration combines electron-donating methoxy groups with a tertiary amine (dimethylamino), which may enhance solubility and modulate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-24(2)21-19(15-5-9-17(27-3)10-6-15)13-25(23-21)14-20(26)22-16-7-11-18(28-4)12-8-16/h5-13H,14H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLVZYFPYGWBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and cholinesterase inhibitory activities, supported by research findings and case studies.

- Molecular Formula: CHNO

- Molecular Weight: 368.4 g/mol

- CAS Number: 1286699-71-5

1. Anticancer Activity

The compound has shown promising results in various anticancer assays. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values ranged from 3.0 µM to 22.54 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-Fluorouracil .

Table 1: Anticancer Activity of the Compound

2. Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating Alzheimer's disease and other cognitive disorders. The compound exhibited notable inhibitory activity against acetylcholinesterase (AChE), with an IC value comparable to donepezil, a standard treatment for Alzheimer's . This suggests its potential as a therapeutic agent in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the pyrazole class:

- Study on Pyrazole Derivatives: A study evaluated various pyrazole derivatives for their anticancer properties and found that modifications at the phenyl ring significantly enhanced cytotoxicity against tumor cells .

- Cholinesterase Inhibition Study: Another research focused on the structure-activity relationship of pyrazole compounds, revealing that dimethylamino substitutions increased AChE inhibition potency .

The biological activities of this compound are attributed to its ability to interact with multiple biological targets:

- Anticancer Mechanism: Induction of apoptosis through caspase activation and inhibition of cell proliferation pathways.

- Cholinesterase Inhibition: Competitive inhibition at the active site of AChE, leading to increased acetylcholine levels in synaptic clefts.

- Anti-inflammatory Pathway: Modulation of pro-inflammatory cytokines through NF-kB signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Physicochemical and Pharmacological Properties

- Target Compound: The dual methoxy groups (-OCH₃) increase hydrophilicity compared to chloro or cyano substituents. Molecular weight (380.44 g/mol) suggests moderate bioavailability .

- This compound is structurally related to the insecticide Fipronil, suggesting pesticidal applications .

- Compound : The oxadiazole ring introduces conformational rigidity, which may improve target selectivity. The methylsulfanyl (-SMe) group could influence metabolic stability .

- Dichlorophenyl groups enhance lipophilicity, possibly favoring central nervous system activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide?

- Methodological Answer : Multi-step synthesis typically involves coupling pyrazole intermediates with acetamide derivatives under controlled conditions. Key steps include:

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and avoid decomposition of heat-sensitive groups (e.g., methoxyphenyl) .

- Catalysts : Base catalysts like potassium carbonate or triethylamine are critical for deprotonation and facilitating nucleophilic substitutions .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., dimethylamino peaks at δ 2.8–3.2 ppm) and confirms methoxyphenyl substituents (δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~463) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1680 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Experimental Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) to quantify IC50 values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative activity .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be resolved?

- Root-Cause Analysis Framework :

- Purity Verification : Re-analyze compound purity via HPLC-MS to rule out impurities (e.g., unreacted intermediates) .

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .

- Target Selectivity : Perform kinome-wide profiling or proteomic pull-down assays to identify off-target interactions .

Q. What computational strategies predict the compound’s molecular targets and binding modes?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or receptors .

- Pharmacophore Mapping : Align structural motifs (e.g., pyrazole-acetamide) with known bioactive scaffolds .

- ADMET Prediction : SwissADME estimates bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?

- Structure-Activity Relationship (SAR) Study Design :

- Analog Synthesis : Replace 4-methoxyphenyl with 4-ethoxyphenyl or halogenated aryl groups .

- Functional Assays : Compare IC50 values in enzyme/cell-based assays to quantify substituent effects .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures binding enthalpy/entropy changes .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Metabolic Optimization :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance plasma stability .

- Cytochrome P450 Screening : Identify metabolic hotspots via liver microsome assays and modify susceptible moieties (e.g., dimethylamino) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.